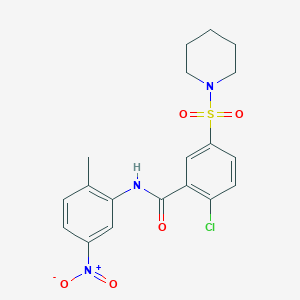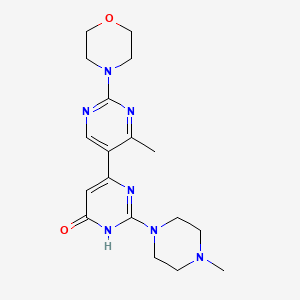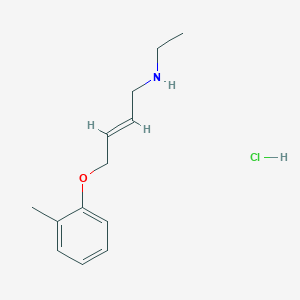![molecular formula C24H32N2O2 B6123330 [1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6123330.png)
[1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol, also known as PB28, is a selective androgen receptor modulator (SARM) that has gained attention in the scientific community due to its potential application in the treatment of various diseases. PB28 has been shown to have a high affinity for androgen receptors, making it a promising candidate for the development of new drugs.
Mechanism of Action
[1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol works by binding to androgen receptors in target tissues, leading to a cascade of biochemical and physiological effects. This includes the activation of genes involved in muscle growth, bone density, and prostate health. [1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol has also been shown to inhibit the growth of prostate cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
[1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol has been shown to have a number of positive effects on the body, including increased muscle mass and strength, improved bone density, and decreased fat mass. It has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for type 2 diabetes. In addition, [1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of [1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol for lab experiments is its high selectivity for androgen receptors, which allows for targeted effects on specific tissues. [1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol is also relatively easy to synthesize in large quantities, making it a cost-effective option for research. However, one limitation of [1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol is its relatively short half-life, which may limit its effectiveness in certain applications.
Future Directions
There are a number of potential future directions for research on [1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol. One area of interest is its potential use in the treatment of muscle wasting and sarcopenia, particularly in aging populations. Another area of research could focus on the development of more potent and selective SARMs based on the structure of [1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol. Additionally, further studies are needed to fully understand the long-term effects and safety profile of [1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol in humans.
Synthesis Methods
[1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol can be synthesized through a multi-step process involving the reaction of 1,3'-bipiperidin-4-one with phenoxybenzyl bromide, followed by reduction with sodium borohydride and subsequent reaction with formaldehyde. This method has been successfully used to produce [1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol in high yields and purity.
Scientific Research Applications
[1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol has been extensively studied for its potential use in the treatment of various diseases, including prostate cancer, muscle wasting, and osteoporosis. In vitro studies have shown that [1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol has a high affinity for androgen receptors, and can selectively target androgen-responsive tissues without affecting other organs. This makes [1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol a potentially safer and more effective alternative to traditional androgen therapy.
properties
IUPAC Name |
[1-[1-[(3-phenoxyphenyl)methyl]piperidin-3-yl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c27-19-20-11-14-26(15-12-20)22-7-5-13-25(18-22)17-21-6-4-10-24(16-21)28-23-8-2-1-3-9-23/h1-4,6,8-10,16,20,22,27H,5,7,11-15,17-19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHUPVVEXLDLAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)OC3=CC=CC=C3)N4CCC(CC4)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1'-(3-Phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B6123248.png)

![3-[(2-adamantylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6123260.png)

![N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B6123286.png)
![1-acetyl-5-[(2-hydroxy-7-methyl-3-quinolinyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B6123290.png)
![2-[(4-oxo-2-pyridin-4-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]benzonitrile](/img/structure/B6123297.png)

![1-(2-methoxy-6-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6123314.png)
![4-{[4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzaldehyde](/img/structure/B6123315.png)

![2-(4-methoxyphenoxy)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B6123328.png)

![2-(2-chlorophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B6123343.png)